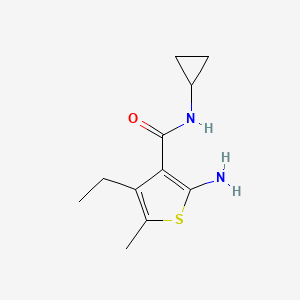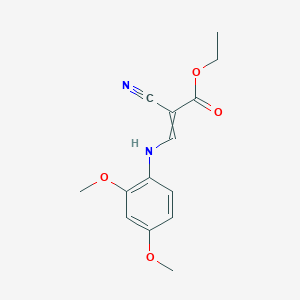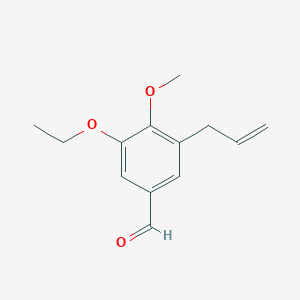
3-Allyl-5-ethoxy-4-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allyl-5-ethoxy-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bioactive Zinc(II) Detection
A derivative of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde, synthesized through Schiff base condensation, has been utilized as a highly selective 'turn-on' chemosensor for bioactive Zinc(II) detection in cancer cells. This compound exhibits remarkable selectivity and sensitivity towards Zn2+ ions, enabling its use for bioimaging applications in live A549 cells with minimal toxicity (Patil et al., 2018).
Synthesis of Naturally Occurring Compounds
The compound has been used in the synthesis of naturally occurring benzofurans. A general procedure involving the use of this compound as a precursor has been described, which leads to the formation of these compounds (Mali & Massey, 1998).
Heterocyclic Compound Synthesis
Ruthenium-mediated isomerization and ring-closing metathesis have been employed using a similar compound for synthesizing various benzo-fused heterocycles. This process demonstrates the versatility of such compounds in creating diverse molecular structures (Otterlo et al., 2003).
Palladium Complexes in Cross-Coupling Reactions
The compound's derivatives have been used in creating palladium(II) complexes that are effective catalysts in Suzuki and Sonogashira cross-coupling reactions. These reactions are crucial in the field of organic synthesis, highlighting the compound's role in facilitating complex chemical transformations (Deschamps et al., 2007).
Anticancer Activity
A study synthesized C-4-alyloxy-3-methoxyphenylcalix[4]resorcinarene using this compound, demonstrating significant cytotoxic activity against HeLa and T47D cancer cells. This suggests potential applications in developing anticancer agents (Sayekti et al., 2021).
Thermophysical Properties Study
The thermophysical properties of several solid aldehydes, including derivatives of this compound, have been studied using differential scanning calorimetry. This research provides valuable insights into the physical characteristics of these compounds (Temprado et al., 2008).
Fluorescence 'Turn-On' Probe
A Schiff base ligand derived from this compound was synthesized for nanomolar Zn (II) detection in living cells and environmental samples. This compound's fluorescence 'turn-on' properties have important implications in bioanalytical chemistry (Patil et al., 2022).
Vibrational Dynamics Investigations
Studies on the vibrational dynamics of compounds related to this compound have been conducted, providing detailed insights into their molecular behavior. This research is important for understanding the fundamental properties of these compounds (Ribeiro-Claro et al., 2021).
Propriétés
IUPAC Name |
3-ethoxy-4-methoxy-5-prop-2-enylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-4-6-11-7-10(9-14)8-12(16-5-2)13(11)15-3/h4,7-9H,1,5-6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRALELCIWHSMCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OC)CC=C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406349 |
Source


|
| Record name | 3-ALLYL-5-ETHOXY-4-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872183-40-9 |
Source


|
| Record name | 3-Ethoxy-4-methoxy-5-(2-propen-1-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872183-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-ALLYL-5-ETHOXY-4-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1275844.png)



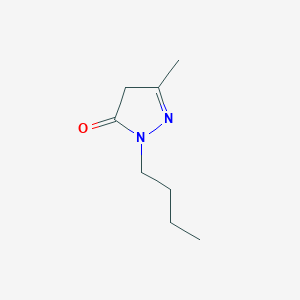
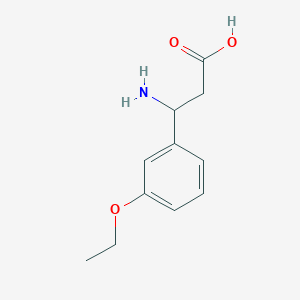
![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B1275865.png)




